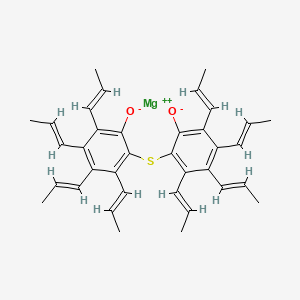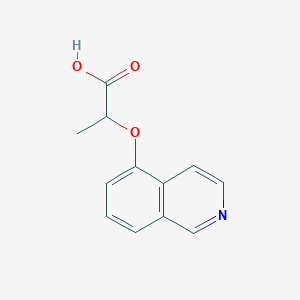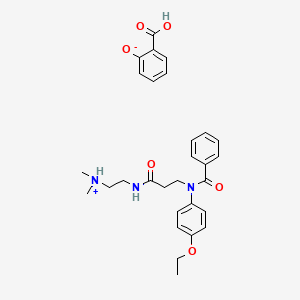
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4'-ethoxy-, salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate is a complex organic compound that belongs to the class of benzanilides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a salicylate moiety, makes it particularly interesting for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzanilides typically involves the condensation of carboxylic acids with amines. For the specific compound , the synthesis can be achieved through a multi-step process involving the following key steps:
Formation of the Benzanilide Core: This involves the reaction of aniline with a suitable benzoyl chloride under basic conditions to form the benzanilide core.
Introduction of the Dimethylaminoethyl Group: The benzanilide core is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base to introduce the dimethylaminoethyl group.
Carbamoylation: The resulting intermediate is then subjected to carbamoylation using ethyl chloroformate to form the carbamoyl group.
Ethoxylation: Finally, the ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with various functional groups.
Applications De Recherche Scientifique
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a DNA-PK inhibitor, it binds to the DNA-PK enzyme, inhibiting its activity and thereby affecting DNA repair processes. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Known for its use as a photoinitiator.
N-ortho-nitrobenzylated benzanilide: Used for controlling the conformation and membrane permeability of cyclic peptides.
Uniqueness
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
79565-70-1 |
|---|---|
Formule moléculaire |
C29H35N3O6 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
2-[3-(N-benzoyl-4-ethoxyanilino)propanoylamino]ethyl-dimethylazanium;2-carboxyphenolate |
InChI |
InChI=1S/C22H29N3O3.C7H6O3/c1-4-28-20-12-10-19(11-13-20)25(22(27)18-8-6-5-7-9-18)16-14-21(26)23-15-17-24(2)3;8-6-4-2-1-3-5(6)7(9)10/h5-13H,4,14-17H2,1-3H3,(H,23,26);1-4,8H,(H,9,10) |
Clé InChI |
OHNSATJEZMSPGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CCC(=O)NCC[NH+](C)C)C(=O)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
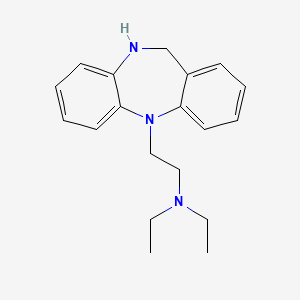

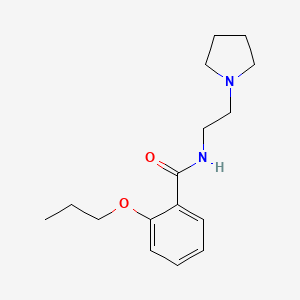
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
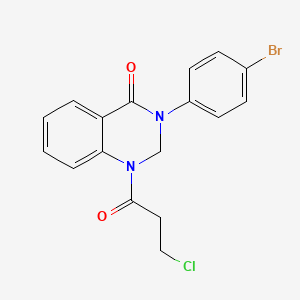
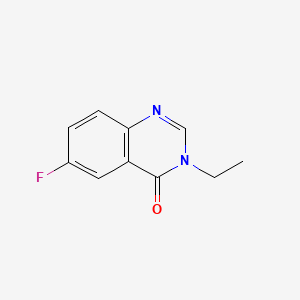
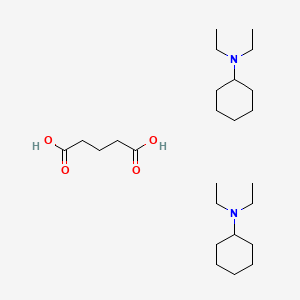
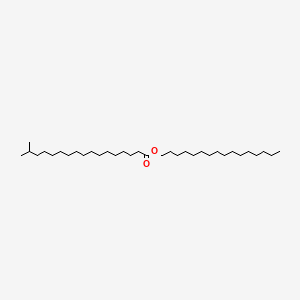

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)

